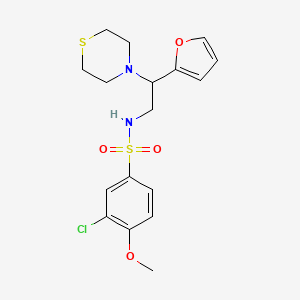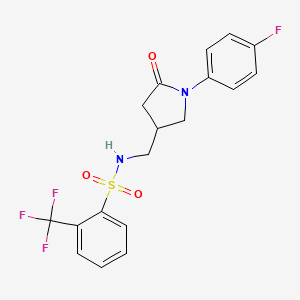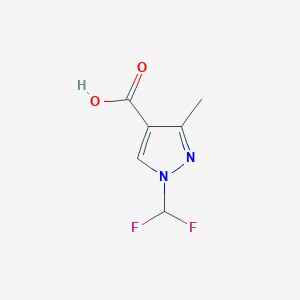
1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6F2N2O2 and its molecular weight is 176.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid this compound is synthesized from propargyl alcohol through a series of chemical reactions including oxidation, esterification, addition, methylation, and hydrolysis, achieving a purity of 98% (HPLC) and an overall yield of 52% (Li-fen, 2013).
Antifungal Properties and Structure-Activity Relationships A series of this compound amides were synthesized and tested against seven phytopathogenic fungi, exhibiting moderate to excellent antifungal activities. The compound with the best performance displayed higher antifungal activity than the reference drug, boscalid. A three-dimensional quantitative structure-activity relationship model was developed to understand the relationship between the compound structures and their antifungal activities. Additionally, molecular docking studies suggested that the carbonyl oxygen atom of the most active compound could form hydrogen bonds with specific residues on the target enzyme (Du et al., 2015).
Spectral and Structural Analysis
Structural and Spectral Investigations Research combining experimental and theoretical approaches was conducted on a derivative of pyrazole-4-carboxylic acid, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The compound was characterized using various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical methods like density functional theory (DFT) were used to compare experimental results with calculated NMR shielding constants and HOMO–LUMO energy levels, providing a comprehensive understanding of the compound's structure and electronic properties (Viveka et al., 2016).
Crystal Structures of Coordination Complexes Novel pyrazole-dicarboxylate acid derivatives were synthesized and their coordination/chelation properties with various metal ions were studied. The study provided insights into the crystallization property of these organic molecules, and single-crystal X-ray diffraction experiments revealed mononuclear chelate complexes. The study contributes to the understanding of coordination chemistry involving pyrazole-dicarboxylate acid derivatives (Radi et al., 2015).
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation, which includes compounds like “1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid”, is rapidly growing. There is a growing interest in developing new reagents and catalysts for difluoromethylation processes . These advances are expected to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Mecanismo De Acción
Target of Action
The primary target of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and plays a crucial role in the energy production process of cells.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor . It binds to the enzyme and inhibits its activity, which disrupts the citric acid cycle and affects the energy production in cells. This inhibition can lead to the death of cells, particularly in fungi, making it an effective fungicide .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. When succinate dehydrogenase is inhibited, the cycle cannot proceed, which leads to a decrease in energy production and can result in cell death .
Result of Action
The primary result of the action of this compound is the inhibition of energy production in cells due to the disruption of the citric acid cycle . This can lead to cell death, particularly in fungi, making the compound an effective fungicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound should be stored in a cool, dry area protected from environmental extremes
Propiedades
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENRVNOTJNATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)
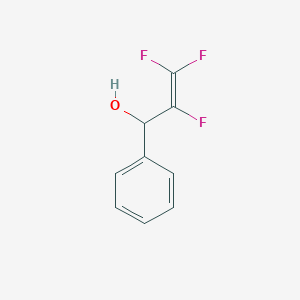

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
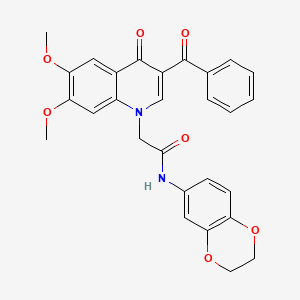
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
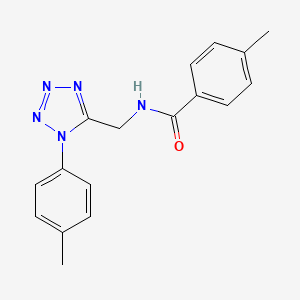
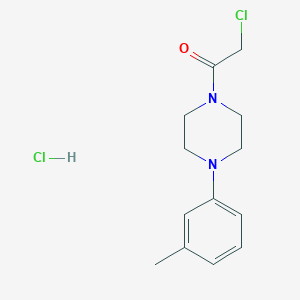
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
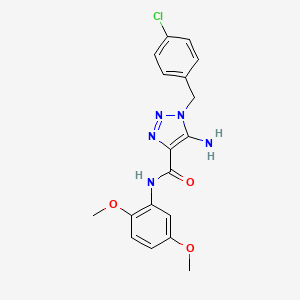

![8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline](/img/structure/B3010577.png)
